3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11224419
InChI: InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-15-18(23)10-9-14-19(24)16(12-25-20(14)15)13-7-5-6-8-17(13)21/h5-10,12,23H,3-4,11H2,1-2H3
SMILES: CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O
Molecular Formula: C20H20ClNO3
Molecular Weight: 357.8 g/mol

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one

CAS No.:

Cat. No.: VC11224419

Molecular Formula: C20H20ClNO3

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one -

Specification

Molecular Formula C20H20ClNO3
Molecular Weight 357.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Standard InChI InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-15-18(23)10-9-14-19(24)16(12-25-20(14)15)13-7-5-6-8-17(13)21/h5-10,12,23H,3-4,11H2,1-2H3
Standard InChI Key GUYPNSDPAISEDL-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O
Canonical SMILES CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O

Introduction

The compound 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic molecule belonging to the chromene family, which includes various derivatives known for their pharmacological properties. Despite the lack of specific information on this exact compound in the provided search results, we can infer its characteristics and potential applications based on similar compounds and general trends in chromene chemistry.

Synthesis Methods

Chromene derivatives are typically synthesized through various methods, including:

  • Mannich Reaction: This involves the condensation of an aldehyde, an amine, and a β-keto ester or similar compound to form a β-amino carbonyl compound, which can be adapted for chromene synthesis .

  • Perkin Reaction: Another method involves the condensation of an aromatic aldehyde with an anhydride in the presence of a base.

Biological and Pharmacological Significance

Chromene derivatives have been studied for their potential biological activities, including:

  • Antimicrobial Activity: Some chromenes exhibit activity against bacteria and fungi .

  • Anticancer Properties: Chromene derivatives have been investigated for their ability to inhibit cancer cell growth .

  • Antioxidant Activity: Chromenes may possess antioxidant properties, which can be beneficial in various medical applications.

Research Findings and Data

Given the lack of specific data on 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one, we can look at related compounds for insights:

CompoundBiological ActivitySynthesis Method
6-Chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onePotential pharmacological activities due to its structural featuresNot specified for this exact compound, but similar chromenes are synthesized via Mannich or Perkin reactions
8-((Dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-oneSynthesized via Mannich reaction; potential biological activities due to its structureMannich reaction
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesExhibited antimicrobial and anticancer activitiesSynthesized using standard organic chemistry methods

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